2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4/c1-2-35-20-10-6-4-8-18(20)28-21(33)13-32-19-9-5-3-7-17(19)23-24(32)26(34)31(15-27-23)14-22-29-25(30-36-22)16-11-12-16/h3-10,15-16H,2,11-14H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUOIZNZUCVGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide medium.
Construction of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Attachment of the acetamide moiety: This final step can be performed by reacting the intermediate compound with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Impact of Core Heterocycle
- Pyrimidoindole vs. In contrast, pyridine () or pyrazole () cores offer smaller footprints, favoring enzyme active-site penetration .
Role of Oxadiazole Substituents
- 3-Cyclopropyl vs. 3-Aryl Oxadiazoles : The 3-cyclopropyl group (target compound, BI 665915) improves metabolic stability by resisting oxidative degradation compared to 3-aryl analogs (). Cyclopropane’s electron-withdrawing nature may also fine-tune electronic density for target binding .
- Chlorophenyl vs.
Acetamide Side Chain Modifications
- 2-Ethoxyphenyl vs. 4-Ethylphenyl : The target compound’s ortho-ethoxy group may induce steric hindrance, reducing off-target interactions compared to para-substituted analogs (). Para-substituents like ethyl or isopropyl () enhance hydrophobic interactions but may limit solubility .
- Dimethylacetamide (BI 665915) : N,N-dimethylation in BI 665915 reduces hydrogen-bonding capacity, improving membrane permeability and oral bioavailability .
Research Findings and Pharmacokinetic Considerations
- Metabolic Stability : The 3-cyclopropyl-1,2,4-oxadiazole moiety in the target compound and BI 665915 confers resistance to CYP3A4-mediated metabolism, predicting low human clearance .
- Activity Trade-offs : While chlorophenyl-substituted oxadiazoles () show higher ClogP values, they may suffer from solubility issues, whereas the target compound’s ethoxy group balances lipophilicity and solubility .
Biological Activity
The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Pyrimido[5,4-b]indole : Known for various pharmacological properties.
- Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
- Ethoxyphenyl acetamide : Enhances lipophilicity and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant antiproliferative effects against several cancer cell lines. For instance:
- HeLa (cervical cancer) : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
- A549 (lung cancer) : Similar effects were observed with notable inhibition of cell growth.
Antimicrobial Activity
The oxadiazole group is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
- Fungal inhibition , particularly against strains such as Candida albicans.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
- Acetylcholinesterase (AChE) : Potential as a cognitive enhancer or treatment for Alzheimer's disease.
- Urease Inhibition : Showing promise as a treatment for gastric infections caused by Helicobacter pylori.
The mechanisms underlying the biological effects of the compound are multifaceted:
- Receptor Modulation : The pyrimidoindole structure may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cancer cell apoptosis.
- Enzyme Interaction : Binding to active sites of enzymes like AChE and urease, inhibiting their activity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of HeLa and A549 cells with IC50 values < 10 µM. |
| Study 2 | Antimicrobial Effects | Effective against Staphylococcus aureus and E. coli, with MIC values < 50 µg/mL. |
| Study 3 | Enzyme Inhibition | IC50 values for AChE inhibition were found to be comparable to known inhibitors. |
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s core is a pyrimido[5,4-b]indole scaffold, which is substituted with a 3-cyclopropyl-1,2,4-oxadiazole methyl group at position 3 and an N-(2-ethoxyphenyl)acetamide moiety at position 5. These substituents enhance its potential bioactivity:
- The oxadiazole group contributes to metabolic stability and target binding via hydrogen bonding or π-π interactions .
- The 2-ethoxyphenyl acetamide moiety may improve solubility and modulate interactions with hydrophobic enzyme pockets .
- The pyrimidoindole core is structurally analogous to purine bases, enabling potential DNA intercalation or kinase inhibition .
Q. What are the standard synthetic routes for this compound, and what analytical techniques ensure purity?
Synthesis involves multi-step reactions:
- Step 1 : Construction of the pyrimidoindole core via cyclization of indole derivatives with pyrimidine precursors under reflux (e.g., in acetic acid or DMF) .
- Step 2 : Introduction of the oxadiazole-methyl group via alkylation or nucleophilic substitution, often using NaH or K₂CO₃ as base .
- Step 3 : Acetamide coupling using chloroacetyl chloride or carbodiimide-mediated reactions . Analytical methods :
- TLC/HPLC for reaction monitoring and purity assessment (>95% purity threshold) .
- NMR and HRMS for structural confirmation .
Q. How do researchers confirm the molecular structure post-synthesis?
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- X-ray crystallography : Resolve crystal lattice parameters for absolute configuration (if single crystals are obtainable) .
- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize synthesis to address low-yield challenges?
- Reaction path search algorithms (e.g., DFT calculations) predict energetically favorable pathways, minimizing side reactions .
- Machine learning models trained on reaction databases can suggest optimal catalysts (e.g., zeolites or pyridine derivatives) and solvent systems (DMF > ethanol for polar intermediates) .
- In silico solubility modeling identifies solvents that improve intermediate stability (e.g., DMSO for oxadiazole intermediates) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use fixed IC₅₀ protocols (e.g., 72-hour assays for antiproliferative activity) to reduce variability .
- Target profiling : Compare binding affinities against kinase panels (e.g., EGFR, VEGFR) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Adjust for confounding variables (e.g., cell line heterogeneity, serum concentration in media) .
Q. How to design experiments to elucidate the mechanism of action involving specific molecular targets?
- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., topoisomerase II, PARP-1) to prioritize in vitro testing .
- CRISPR-Cas9 knockouts : Validate target dependency (e.g., deplete EGFR in cancer cells and measure apoptosis post-treatment) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
